Acetyl-L-methionine sulfoxide Acetyl-L-methionine sulfoxide
Brand Name: Vulcanchem
CAS No.: 108646-71-5
VCID: VC21537352
InChI: InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1
SMILES: CC(=O)NC(CCS(=O)C)C(=O)O
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

Acetyl-L-methionine sulfoxide

CAS No.: 108646-71-5

Cat. No.: VC21537352

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Acetyl-L-methionine sulfoxide - 108646-71-5

CAS No. 108646-71-5
Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name (2S)-2-acetamido-4-methylsulfinylbutanoic acid
Standard InChI InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1
Standard InChI Key NPIMMZJBURSMON-YLTHGKPTSA-N
Isomeric SMILES CC(=O)N[C@@H](CCS(=O)C)C(=O)O
SMILES CC(=O)NC(CCS(=O)C)C(=O)O
Canonical SMILES CC(=O)NC(CCS(=O)C)C(=O)O

Chemical Properties and Structure

Acetyl-L-methionine sulfoxide possesses distinct chemical characteristics that differentiate it from related compounds and contribute to its specific applications in research and industry. Understanding these properties is essential for its proper application in various contexts.

Molecular Structure and Identification

The compound features a specific molecular structure with identifiable chemical properties that facilitate its characterization and application.

PropertyValue
CAS Number108646-71-5
Molecular FormulaC7H13NO4S
Molecular Weight207.25 g/mol
Chemical StructureAcetylated methionine with an oxidized sulfur atom
Physical AppearanceWhite to off-white solid

The molecular structure of Acetyl-L-methionine sulfoxide consists of an acetylated methionine backbone with an oxidized sulfur atom forming the sulfoxide group. This specific configuration confers unique chemical properties that distinguish it from non-oxidized acetyl methionine (C7H13NO3S), which has a lower molecular weight of 191.25 g/mol due to the absence of the additional oxygen atom in the sulfoxide group .

Stereochemistry Considerations

An important aspect of methionine sulfoxide compounds relates to stereochemistry. Methionine can be oxidized by reactive oxygen species to produce two distinct diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. This stereochemical differentiation has significant implications for biological activity and enzyme interactions. Similar stereochemical considerations apply to Acetyl-L-methionine sulfoxide, affecting its biological processing and research applications .

The specific stereochemistry of Acetyl-L-methionine sulfoxide influences its interactions with methionine sulfoxide reductase enzymes, which demonstrate stereochemical specificity in their reducing activities. This stereochemical aspect makes the compound valuable for investigating stereospecific enzymatic reduction processes that are critical in cellular antioxidant defense mechanisms .

Biological Significance

The biological significance of Acetyl-L-methionine sulfoxide extends across multiple cellular processes and physiological systems, particularly in relation to oxidative stress responses and protein modification mechanisms.

Role in Oxidative Stress Research

Acetyl-L-methionine sulfoxide serves as an invaluable research tool for investigating oxidative stress mechanisms. The sulfoxide group effectively mimics the oxidative damage that occurs to sulfur-containing amino acids in proteins under conditions of oxidative stress. This property enables researchers to study how cells detect and respond to protein oxidation, making the compound essential for understanding cellular antioxidant defense systems.

The compound's structure allows it to function as a model for studying methionine sulfoxide reductase enzymes, which play crucial roles in repairing oxidatively damaged proteins. These enzymes, including MsrA and MsrB, demonstrate specificity toward different stereoisomers of methionine sulfoxide. MsrA specifically reduces the S-stereoisomer forms of compounds including N-acetyl-methionine-S-sulfoxide, while being unable to reduce R-stereoisomers .

Metabolic Implications

The oxidation of methionine to methionine sulfoxide has significant implications for cellular metabolism, particularly in relation to the transsulfuration pathway and methylation processes. Under conditions of oxidative stress, the balance between S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) can be disrupted, affecting epigenetic regulation and other essential cellular processes .

Research has shown that methionine restriction extends lifespan in various organisms by reducing methionine sulfoxide levels. This suggests that compounds like Acetyl-L-methionine sulfoxide could provide valuable insights into aging processes and potential interventions to promote longevity through modulating oxidative stress responses.

Applications and Uses

Acetyl-L-methionine sulfoxide demonstrates versatility across multiple application domains, from fundamental research to practical industrial applications.

Research Applications

In the research context, Acetyl-L-methionine sulfoxide serves multiple important functions:

Research ApplicationDescription
Amino Acid ResearchUsed as a tool to investigate the role of amino acids in cellular processes and their impact on health and disease
Oxidative Stress ModelsServes as a model compound for studying cellular responses to oxidative damage
Protein Modification StudiesUtilized to examine the effects of oxidative modifications on protein structure and function
Enzyme KineticsApplied in studies of methionine sulfoxide reductase enzyme activities and specificities

The compound provides researchers with a stable, well-characterized model for investigating oxidation-reduction processes in biological systems. It enables detailed studies of how cells detect, respond to, and repair oxidative damage to proteins, contributing significantly to our understanding of cellular antioxidant defense mechanisms.

Industrial and Therapeutic Applications

Beyond basic research, Acetyl-L-methionine sulfoxide has found applications in various industrial and therapeutic contexts:

Application DomainPotential Uses
Pharmaceutical DevelopmentExploration in drug formulations targeting oxidative stress and inflammation
Dietary SupplementsComponent in nutritional products aimed at supporting antioxidant defense systems
Cosmetic ApplicationsIngredient in skincare products for reducing oxidative damage and promoting skin health
Animal NutritionPotential additive in animal feed formulations to support metabolic health

In pharmaceutical development, the compound is being explored for its potential in addressing conditions characterized by excessive oxidative stress and inflammation. Its antioxidant properties make it a candidate for therapeutic applications aimed at mitigating oxidative damage in various tissues and systems.

The cosmetic industry has shown interest in Acetyl-L-methionine sulfoxide for its potential to protect skin from oxidative damage caused by environmental factors such as UV radiation and pollution. Research suggests it may help promote skin health by supporting cellular antioxidant defense mechanisms.

Research Findings and Mechanisms

Scientific investigation has revealed several significant aspects of Acetyl-L-methionine sulfoxide's mechanisms and biological activities.

Enzyme Interaction Studies

Research has elucidated the specific interactions between methionine sulfoxide compounds and the enzymatic systems responsible for their reduction. Methionine sulfoxide reductase A (MsrA) demonstrates specificity for the S-stereoisomer of methionine sulfoxide and can reduce N-acetyl-methionine-S-sulfoxide, while being unable to reduce R-stereoisomers. Conversely, methionine sulfoxide reductase B (MsrB) specifically reduces protein-based methionine-R-sulfoxide but shows very low activity with free methionine-R-sulfoxide .

The enzymatic reduction of methionine sulfoxide represents an important cellular mechanism for repairing oxidatively damaged proteins. Studies have shown that MsrA possesses approximately 1000-fold higher catalytic efficiency for the reduction of free methionine-S-sulfoxide compared to MsrB's efficiency for reducing free methionine-R-sulfoxide. This differential activity has significant implications for the cellular processing of oxidized methionine residues and related compounds like Acetyl-L-methionine sulfoxide .

Cellular and Physiological Effects

Research has revealed that the cellular handling of methionine sulfoxide compounds varies significantly between different stereoisomers. Studies with human SK-Hep1 cells demonstrated that these cells failed to grow in media supplemented with free methionine-R-sulfoxide lacking methionine, while they grew successfully on corresponding methionine-S-sulfoxide supplemented media. This differential growth response reflects the cells' ability to efficiently reduce methionine-S-sulfoxide via MsrA while being unable to effectively process methionine-R-sulfoxide .

Oxidative Stress and Metabolic Regulation

Research findings indicate important relationships between oxidative stress, methionine sulfoxide formation, and metabolic regulation. Cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway, plays a significant regulatory role that is affected by S-adenosylmethionine (SAM) levels. Under conditions of methionine restriction, decreased SAM levels can destabilize CBS, inhibiting the transsulfuration pathway and preserving methionine for methylation processes at the expense of glutathione synthesis .

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